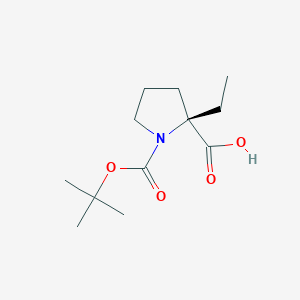
(2R)-Boc-Pro(2-Ethyl)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-Boc-Pro(2-Ethyl)-OH is a derivative of proline, an amino acid that plays a crucial role in the synthesis of proteins. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. The (2R) configuration indicates the specific stereochemistry of the molecule, which is important for its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-Boc-Pro(2-Ethyl)-OH typically involves the protection of the proline amine group with a Boc group, followed by the introduction of an ethyl group at the 2-position. This can be achieved through various synthetic routes, including:
Protection of Proline: The proline amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Alkylation: The protected proline is then subjected to alkylation using an appropriate ethylating agent under basic conditions to introduce the ethyl group at the 2-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of efficient catalysts, solvent recycling, and waste management practices.
Chemical Reactions Analysis
Types of Reactions
(2R)-Boc-Pro(2-Ethyl)-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
(2R)-Boc-Pro(2-Ethyl)-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of protein structure and function, as well as in the development of enzyme inhibitors.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2R)-Boc-Pro(2-Ethyl)-OH involves its interaction with specific molecular targets and pathways. The Boc group protects the amine functionality, allowing selective reactions at other sites. The ethyl group at the 2-position can influence the compound’s binding affinity and specificity towards its targets. These interactions can modulate biological processes, making the compound valuable in research and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
(2R)-Boc-Proline: Similar structure but lacks the ethyl group at the 2-position.
(2S)-Boc-Pro(2-Ethyl)-OH: Stereoisomer with different configuration at the 2-position.
(2R)-Boc-Pro(2-Methyl)-OH: Contains a methyl group instead of an ethyl group at the 2-position.
Uniqueness
(2R)-Boc-Pro(2-Ethyl)-OH is unique due to its specific stereochemistry and the presence of the ethyl group at the 2-position. This structural feature can significantly influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C12H21NO4 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
(2R)-2-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H21NO4/c1-5-12(9(14)15)7-6-8-13(12)10(16)17-11(2,3)4/h5-8H2,1-4H3,(H,14,15)/t12-/m1/s1 |
InChI Key |
KMOZPCFILJMJNU-GFCCVEGCSA-N |
Isomeric SMILES |
CC[C@@]1(CCCN1C(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES |
CCC1(CCCN1C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















